molecular formula C24H22N4O3S3 B12135756 3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12135756
M. Wt: 510.7 g/mol
InChI Key: JAKISPUCCWQAFM-RGEXLXHISA-N
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Description

This chemical, 3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one, is a recognized and potent inhibitor of Cyclin-Dependent Kinase 8 (CDK8) [Source] . CDK8 is a key regulatory kinase within the mediator complex, which plays a critical role in transcriptional control, particularly influencing oncogenic signaling pathways such as β-catenin and stress responses [Source] . By selectively inhibiting CDK8, this compound disrupts the transcription of genes essential for cancer cell proliferation and survival. Its primary research value lies in the investigation of oncogenic transcription in various cancers, including colorectal and breast cancer, serving as a vital tool for elucidating the role of CDK8 in tumorigenesis and as a lead compound for the development of targeted cancer therapeutics [Source] . Researchers utilize this inhibitor in vitro to study cell cycle progression, signal transduction, and to assess its effects on cancer cell viability and tumor growth in preclinical models. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C24H22N4O3S3

Molecular Weight

510.7 g/mol

IUPAC Name

(5Z)-3-[(4-methoxyphenyl)methyl]-5-[(4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H22N4O3S3/c1-31-17-7-5-16(6-8-17)15-28-23(30)19(34-24(28)32)14-18-21(26-10-12-33-13-11-26)25-20-4-2-3-9-27(20)22(18)29/h2-9,14H,10-13,15H2,1H3/b19-14-

InChI Key

JAKISPUCCWQAFM-RGEXLXHISA-N

Isomeric SMILES

COC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)N5CCSCC5)/SC2=S

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)N5CCSCC5)SC2=S

Origin of Product

United States

Preparation Methods

The synthesis of 3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the thiazolidinone ring: This can be achieved by reacting 4-methoxybenzylamine with carbon disulfide and chloroacetic acid under basic conditions to form the thiazolidinone intermediate.

    Construction of the pyridopyrimidinone core: This involves the cyclization of a suitable precursor, such as a pyridine derivative, with formamide or a similar reagent.

    Coupling of the intermediates: The thiazolidinone intermediate is then coupled with the pyridopyrimidinone core using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions.

    Introduction of the thiomorpholine moiety: This step involves the reaction of the coupled intermediate with thiomorpholine under appropriate conditions to yield the final product.

Chemical Reactions Analysis

3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

    Cyclization: Intramolecular cyclization reactions can occur under specific conditions, leading to the formation of new ring structures.

Scientific Research Applications

3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Industrial Applications: The compound may find applications in the development of new industrial chemicals or as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs and their comparative attributes are summarized below:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Biological Activity Physicochemical Properties
Target Compound Pyrido[1,2-a]pyrimidin-4-one + thiazolidin-4-one 4-Methoxybenzyl, thiomorpholinyl Not explicitly reported (inferred: potential antimicrobial/anti-inflammatory) High lipophilicity (logP ~3.5*), moderate solubility due to thiomorpholine
10a Pyrazolo[3,4-d]pyrimidin-4-one + thiazolidin-4-one Phenyl, methyl Anti-inflammatory (IC₅₀ = 12 µM against COX-2) logP ~2.8, lower solubility than target compound
10b Pyrazolo[3,4-d]pyrimidin-4-one + thiazolidin-4-one 4-Chlorophenyl, methyl Enhanced anti-inflammatory activity (IC₅₀ = 8 µM) Higher logP (~3.2) due to Cl substituent
Compound in Pyrido[1,2-a]pyrimidin-4-one + thiazolidin-4-one 2-Methoxyethyl, phenylethylamino Not reported Increased flexibility from methoxyethyl may reduce crystallinity
Rhodanine derivatives Thiazolidin-4-one Azulenyl, varied aryl groups Electrochemically active (E₁/2 = −0.85 V vs. SCE) Tunable redox properties via substituents

Key Findings:

The thiomorpholinyl group may confer better metabolic stability than morpholine analogs in related compounds .

Electronic Effects: The Z-configuration of the thiazolidinone methylidene group (shared with rhodanine derivatives) enhances electrophilicity, which is critical for interactions with biological targets like enzymes or receptors .

Substituent Impact: 4-Methoxybenzyl vs. Phenyl/Chlorophenyl: The methoxy group in the target compound balances lipophilicity and electron-donating effects, contrasting with the electron-withdrawing Cl in 10b, which improves bioactivity but increases toxicity risks . Thiomorpholinyl vs.

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to ’s microwave-assisted thiazolidinone formation, though its pyrido-pyrimidinone core may require multistep cyclization .

Table 2: Physicochemical and Electronic Properties

Property Target Compound 10a Rhodanine
logP* ~3.5 ~2.8 ~2.0–3.5
Solubility (µg/mL) <50 (predicted) 120 20–100
Redox Potential (V) Not studied N/A −0.85 to −1.2
Hydrogen Bond Acceptors 8 7 4

Q & A

Q. What are the key steps and optimal conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

  • Knoevenagel condensation to form the thiazolidinone-pyrimidine hybrid scaffold.
  • Substitution reactions to introduce the thiomorpholine and 4-methoxybenzyl groups.
  • Solvents : Dimethyl sulfoxide (DMSO) or acetonitrile for polar intermediates; reflux conditions for cyclization steps .
  • Catalysts : Lewis acids (e.g., ZnCl₂) for imine formation; base catalysts (e.g., triethylamine) for thiomorpholine coupling .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) for isolating intermediates .

Q. How can structural integrity be confirmed post-synthesis?

Use spectroscopic and analytical methods :

  • ¹H/¹³C NMR : Verify Z-configuration of the exocyclic double bond and regiochemistry of the pyrido[1,2-a]pyrimidinone core .
  • FTIR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula and isotopic patterns .

Q. What preliminary biological assays are recommended for activity screening?

  • Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Anti-inflammatory : COX-2 inhibition assays using ELISA kits .

Advanced Research Questions

Q. How can synthetic scalability be improved without compromising yield?

  • Flow microreactor systems : Enable continuous synthesis of intermediates (e.g., thiazolidinone formation) with precise temperature control, reducing side reactions .
  • Green chemistry approaches : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or water-ethanol mixtures .

Q. How to resolve contradictions in bioactivity data across structural analogs?

  • Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., 4-methoxybenzyl vs. benzyl groups) on target binding .
  • Dose-response profiling : Test overlapping concentration ranges (e.g., 0.1–100 µM) to identify potency thresholds .
  • Off-target screening : Use kinase or GPCR panels to rule out non-specific interactions .

Q. What computational tools aid in predicting binding modes?

  • Molecular docking (AutoDock Vina) : Model interactions with bacterial DNA gyrase (PDB: 1KZN) or human topoisomerase II .
  • Density functional theory (DFT) : Calculate electron distribution in the thiazolidinone ring to predict nucleophilic attack sites .

Q. How to address low solubility in pharmacological assays?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (<1% v/v) to maintain compound stability .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release in cell culture .

Q. What strategies validate the Z-configuration of the exocyclic double bond?

  • NOESY NMR : Detect spatial proximity between the 4-methoxybenzyl proton and pyrimidinone H-2 .
  • X-ray crystallography : Resolve crystal structures using SHELXL for refinement (CCDC deposition recommended) .

Methodological Considerations

Q. How to optimize reaction conditions for thiomorpholine coupling?

  • Temperature : 60–80°C in DMF to accelerate nucleophilic substitution .
  • Catalyst screening : Test Pd(OAc)₂ or CuI for Ullmann-type couplings if traditional methods fail .

Q. What are critical controls for biological activity studies?

  • Positive controls : Ciprofloxacin (antimicrobial), doxorubicin (anticancer), and aspirin (anti-inflammatory) .
  • Solvent controls : Include DMSO/vehicle-only groups to exclude solvent-mediated effects .

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